molecular formula C15H15N3O2 B5169478 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide

2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide

Cat. No. B5169478
M. Wt: 269.30 g/mol
InChI Key: FXTSWKBWVZCUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide, also known as BMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BMH is a hydrazinecarboxamide derivative that exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide is in the field of cancer research. 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide has been shown to exhibit potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. The mechanism of action of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide also exhibits antimicrobial activity against a wide range of bacterial and fungal strains. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as Candida albicans and Aspergillus niger. The mechanism of action of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide involves the disruption of bacterial cell membranes and inhibition of fungal cell wall synthesis.
In addition to its antitumor and antimicrobial properties, 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide also exhibits anti-inflammatory activity. It has been shown to reduce inflammation in animal models of acute and chronic inflammation. The mechanism of action of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide involves the inhibition of various cellular pathways that are involved in tumor growth, microbial infection, and inflammation. 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide also inhibits the NF-κB pathway, which is involved in the regulation of inflammatory responses.
In microbial cells, 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide disrupts the cell membrane and inhibits cell wall synthesis, leading to cell death. It also inhibits the activity of bacterial enzymes involved in the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide exhibits a wide range of biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to cell death. It also inhibits the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to the inhibition of tumor growth and microbial infection.
In addition to its antitumor and antimicrobial properties, 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide also exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.

Advantages and Limitations for Lab Experiments

2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that exhibits potent biological activity. It is also relatively inexpensive compared to other compounds with similar biological activity.
However, 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide also has some limitations for lab experiments. It exhibits poor solubility in water, which can limit its use in certain experimental setups. It also exhibits some toxicity at higher doses, which can limit its use in vivo.

Future Directions

There are several future directions for the research on 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide. One potential direction is to explore its potential applications in combination therapy with other chemotherapeutic agents. Another direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Further research is also needed to elucidate the mechanism of action of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide can be synthesized by the reaction between 4-methylbenzoylhydrazine and benzoyl chloride in the presence of a base catalyst. The reaction occurs in anhydrous conditions and yields a white crystalline solid with a melting point of 226-228°C. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

1-benzamido-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-7-9-13(10-8-11)16-15(20)18-17-14(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTSWKBWVZCUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.